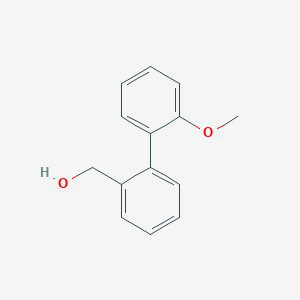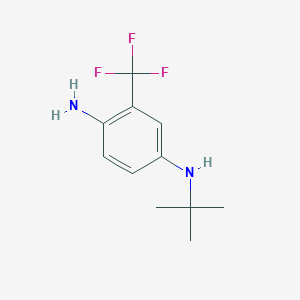![molecular formula C16H12N2O2S B7836279 [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid](/img/structure/B7836279.png)
[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid is a compound that features a phthalazine ring system substituted with a phenyl group and a sulfanylacetic acid moiety. Phthalazines are known for their significant biological activities and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid typically involves the reaction of a phthalazine derivative with a phenyl group and a sulfanylacetic acid moiety. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine hydrate to form a phthalazinone intermediate, which can then be further functionalized . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Various substituted phenyl and phthalazine derivatives.
Applications De Recherche Scientifique
[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its pharmacological properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of [(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The phthalazine ring system can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfanylacetic acid moiety may also play a role in modulating the compound’s activity by interacting with different biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazine derivatives: Compounds like phthalazinone and its derivatives share a similar core structure and exhibit comparable biological activities.
Phenyl-substituted phthalazines: These compounds have similar pharmacological properties and are used in similar applications.
Uniqueness
[(4-Phenylphthalazin-1-yl)sulfanyl]acetic acid is unique due to the presence of both the phenyl and sulfanylacetic acid moieties, which may confer distinct chemical and biological properties compared to other phthalazine derivatives. This combination of functional groups can lead to unique interactions with molecular targets and pathways, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14(20)10-21-16-13-9-5-4-8-12(13)15(17-18-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUGQAKXOKXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B7836224.png)
![2-[(2-Furylmethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B7836230.png)
![3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7836233.png)
![2-[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836241.png)
![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)
![2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)
![2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836260.png)
![3-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836264.png)
![3-pyridin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836281.png)
![3-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7836288.png)

